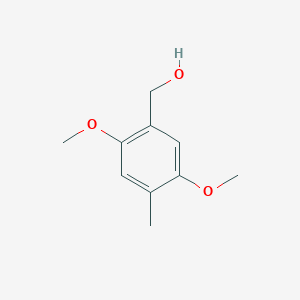
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one, commonly known as BDE-2, is an organic compound which is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a synthetically produced compound and is composed of two aromatic rings and two aliphatic side chains. Its structure is similar to that of other brominated compounds such as DDT, PCBs and PBDEs, and it has been used as a model compound to study the physiology of these compounds.
科学的研究の応用
BDE-2 has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as the biochemical and physiological effects of these compounds on living organisms. It has also been used to study the metabolism of brominated compounds, as well as their toxicological effects.
作用機序
BDE-2 has been found to act as an agonist at the aryl hydrocarbon receptor (AhR) in living organisms. This receptor is responsible for mediating the effects of brominated compounds on the environment and living organisms. Upon binding to the receptor, BDE-2 activates the AhR, which then triggers a series of biochemical and physiological responses in the organism.
Biochemical and Physiological Effects
BDE-2 has been found to affect the expression of a variety of genes in living organisms. It has been shown to induce the expression of genes involved in the metabolism of brominated compounds, as well as those involved in the production of enzymes which can detoxify these compounds. BDE-2 has also been found to affect the expression of genes involved in the production of hormones, as well as those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using BDE-2 in laboratory experiments is its relatively low toxicity. It has been found to be non-toxic to humans and other organisms at the concentrations used in laboratory experiments. However, BDE-2 has been found to be toxic to aquatic organisms, and so it should not be used in experiments involving aquatic organisms.
将来の方向性
In the future, BDE-2 may be used to study the effects of brominated compounds on the environment and living organisms in more detail. For example, it may be used to study the effects of brominated compounds on the immune system, as well as their effects on the development of cancer. Additionally, BDE-2 may be used in the development of more effective treatments for brominated compound-related diseases. It may also be used to develop more effective methods of removing brominated compounds from the environment. Finally, BDE-2 may be used to study the effects of brominated compounds on the behavior of living organisms, as well as their effects on the development of neurological disorders.
合成法
BDE-2 is typically synthesized using a two-step process. In the first step, the aromatic rings are synthesized by reacting the appropriate brominated phenol and dicarboxylic acid in a solvent. In the second step, the aliphatic side chains are attached to the aromatic rings by reacting a ketone and an alcohol in the presence of a base catalyst.
特性
IUPAC Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-3-14(4-2)8-7-10-9-11(15)5-6-12(10)13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLIFQCTSVQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1=O)C=CC(=C2)Br)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




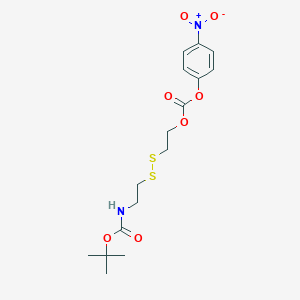
![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
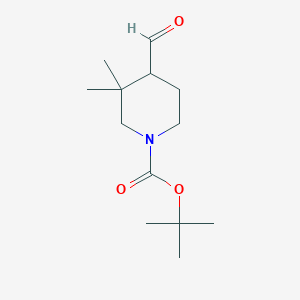
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)


amine](/img/structure/B6292221.png)
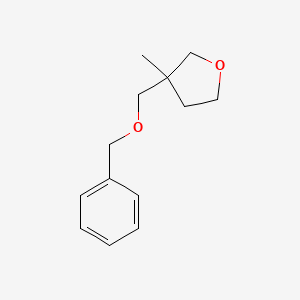
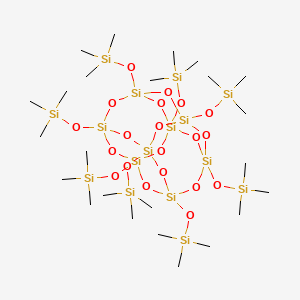
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)
